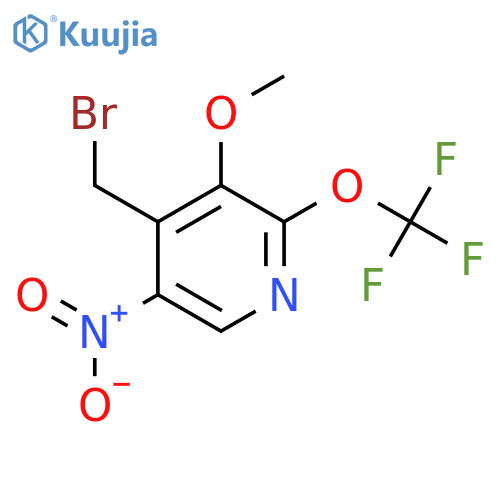

Cas no 1804790-96-2 (4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine)

4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

-

- 4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine

-

- インチ: 1S/C8H6BrF3N2O4/c1-17-6-4(2-9)5(14(15)16)3-13-7(6)18-8(10,11)12/h3H,2H2,1H3

- InChIKey: BMEMSNNZIWFIQG-UHFFFAOYSA-N

- ほほえんだ: BrCC1C(=CN=C(C=1OC)OC(F)(F)F)[N+](=O)[O-]

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 8

- 重原子数: 18

- 回転可能化学結合数: 3

- 複雑さ: 299

- トポロジー分子極性表面積: 77.2

- 疎水性パラメータ計算基準値(XlogP): 2.7

4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029087034-1g |

4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine |

1804790-96-2 | 97% | 1g |

$1,475.10 | 2022-04-01 |

4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine 関連文献

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356

-

Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386

-

Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957

-

Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridineに関する追加情報

Recent Advances in the Application of 4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine (CAS: 1804790-96-2) in Chemical Biology and Pharmaceutical Research

4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine (CAS: 1804790-96-2) is a highly specialized chemical intermediate that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry and drug discovery. This compound, characterized by its unique trifluoromethoxy and nitro functional groups, serves as a critical building block for the synthesis of novel bioactive molecules. Recent studies have explored its potential in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates, highlighting its importance in modern pharmaceutical research.

One of the most notable applications of 4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine is its role in the synthesis of small-molecule inhibitors targeting protein kinases. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the construction of pyridine-based scaffolds that exhibit potent inhibitory activity against tyrosine kinases implicated in cancer progression. The bromomethyl group in particular facilitates further functionalization, enabling the introduction of diverse pharmacophores to optimize binding affinity and selectivity.

In addition to its use in kinase inhibitor development, this compound has also been investigated for its potential in antimicrobial drug design. Research published in Bioorganic & Medicinal Chemistry Letters (2022) revealed that derivatives of 4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine exhibit promising activity against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The nitro and trifluoromethoxy groups were found to enhance membrane permeability and target engagement, underscoring the compound's utility in addressing antimicrobial resistance.

Recent advancements in synthetic methodologies have further expanded the applications of this compound. A 2023 report in Organic Process Research & Development detailed a scalable and efficient synthesis route for 4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine, addressing previous challenges related to yield and purity. This development is expected to facilitate its broader adoption in industrial-scale pharmaceutical production.

Looking ahead, the unique structural features of 4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine position it as a valuable tool for the discovery of next-generation therapeutics. Ongoing research is exploring its potential in targeted drug delivery systems and covalent inhibitor design, leveraging its reactive bromomethyl group for site-specific modifications. As the field of chemical biology continues to evolve, this compound is poised to play an increasingly prominent role in bridging the gap between synthetic chemistry and biomedical applications.

1804790-96-2 (4-(Bromomethyl)-3-methoxy-5-nitro-2-(trifluoromethoxy)pyridine) 関連製品

- 21900-40-3(5-chloro-2-methylbenzoyl chloride)

- 1275403-06-9(5-(4-Fluoro-3-methylphenyl)indoline)

- 359821-39-9(2-Amino-N-cyclobutylacetamide)

- 1805268-30-7(2-(Bromomethyl)-3-(difluoromethyl)-5-iodopyridine-4-carboxylic acid)

- 2227682-56-4(5-(1S)-3-amino-1-hydroxypropyl-3-methoxybenzene-1,2-diol)

- 2413869-68-6(methyl 3-2-amino-N-methyl-3-(methylsulfanyl)propanamidopropanoate hydrochloride)

- 478045-79-3(3-(4-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole)

- 2011707-50-7(5-amino-1-(3-cyclopropylpropyl)-6-methyl-1,2-dihydropyridin-2-one)

- 2172436-16-5(2-{1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidocyclohexyl}acetic acid)

- 2460756-95-8(2-chloro-4-methoxy-5H,6H,7H,8H-pyrido4,3-dpyrimidine hydrochloride)